molecular formula C14H14O4 B1670153 Decursinol CAS No. 23458-02-8

Decursinol

Cat. No. B1670153
CAS RN: 23458-02-8
M. Wt: 246.26 g/mol
InChI Key: BGXFQDFSVDZUIW-LBPRGKRZSA-N
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Description

Decursinol is a coumarin analog mainly derived from the roots of the medicinal plant Angelica sinensis . It has a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and especially anticancer activities .


Synthesis Analysis

Decursinol is not only a key ingredient in several natural herbs and dietary supplements but is also available through a biosynthetic pathway . A synthetic decursin analog, decursinol phenylthiocarbamate (DPTC), has greater in vivo stability than the parent compounds .


Molecular Structure Analysis

Decursin and decursinol angelate (DA) are pyranocoumarin compounds . The molecular structure of these compounds plays a significant role in their biological activities .


Chemical Reactions Analysis

Decursinol chloroacrylates have been synthesized and evaluated for their antifungal activities against various plant disease pathogens . These synthetic compounds have shown promising results, suggesting potential applications in plant disease control .


Physical And Chemical Properties Analysis

The physicochemical properties of decursin and its derivatives have been studied . Diketone decursin exhibited less than 100 μg/mL kinetic solubility, suggesting it is a highly soluble compound .

Scientific Research Applications

Anti-tumor Activities

Decursinol and its related compound decursin, found in Angelica gigas, have shown significant anti-tumor activities. These compounds, when administered in mice, caused an increase in lifespan and a decrease in tumor weight and volume in mice inoculated with Sarcoma-180 tumor cells, suggesting potential as anti-cancer agents (Lee et al., 2003).

Neuroprotective Effects

Decursinol has demonstrated potential neuroprotective effects. In a study evaluating decursinol's activity against scopolamine-induced amnesia in mice, it was found that decursinol significantly ameliorated amnesia and inhibited acetylcholinesterase activity in the hippocampus, indicating its potential in treating cognitive impairments (Kang et al., 2003).

Antinociceptive Properties

Decursinol has been observed to possess antinociceptive properties, effective in various pain models in mice. Its antinociception might be mediated by interacting with various receptors, such as noradrenergic and serotonergic receptors (Choi et al., 2003).

Safety And Hazards

Decursinol is considered to be a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Decursinol has shown great potential for cancer prevention and treatment . Its anticancer properties and high degree of safety in cells, animals, and humans suggest that it is a promising natural compound . Further studies are needed to assess its genotoxicity and reproductive toxicity .

properties

IUPAC Name

(3S)-3-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-14(2)12(15)6-9-5-8-3-4-13(16)17-10(8)7-11(9)18-14/h3-5,7,12,15H,6H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXFQDFSVDZUIW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178008
Record name Decursinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decursinol

CAS RN

23458-02-8
Record name (+)-Decursinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23458-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decursinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023458028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decursinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECURSINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBI4YB704B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,590
Citations
YJ Seo, MS Kwon, SH Park, YB Sim, SM Choi… - Archives of pharmacal …, 2009 - Springer
… decursinol and aspirin or acetaminophen in the writhing test. The antinociceptive effects of decursinol … We examined the effects of decursinol on the ASA or APAP at sub-analgesic doses…
Number of citations: 37 link.springer.com
A Shehzad, S Parveen, M Qureshi, F Subhan… - Inflammation …, 2018 - Springer
Epidemiological studies have shown that inflammation plays a critical role in the development and progression of various chronic diseases, including cancers, neurological diseases, …
Number of citations: 47 link.springer.com
CY Son, IH Baek, GY Song, JS Kang, KI Kwon - Yakhak Hoeji, 2009 - koreascience.kr
… decursinol angelate on human disorder, focused on the approach for new drug development. Pharmacological effects of decursin and decursinol … decursin and decursinol angelate, it is …
Number of citations: 39 koreascience.kr
SS Choi, KJ Han, JK Lee, HK Lee, EJ Han, DH Kim… - Life sciences, 2003 - Elsevier
… Our results suggests that decursinol shows an … profiles of decursinol in various pain models in the present study. Furthermore, to reveal the antinociceptive mechanisms of decursinol, …
Number of citations: 118 www.sciencedirect.com
S Lee, YS Lee, SH Jung, KH Shin, BK Kim… - Archives of pharmacal …, 2003 - Springer
Thein vivo anti-tumor activities of decursinol angelate (1) and decursin (2) isolated from the roots ofAngelica gigas were investigated. These two compounds, when administered …
Number of citations: 183 link.springer.com
L Li, J Zhang, C Xing, SH Kim, J Lü - Planta medica, 2013 - thieme-connect.com
… of decursinol. Our results show that gavage of decursinol led to a faster attainment of plasma decursinol … amount administered as decursin/decursinol angelate mixture or as Angelica …
Number of citations: 18 www.thieme-connect.com
SY Kang, YC Kim - Journal of Pharmacy and Pharmacology, 2007 - Wiley Online Library
… We previously reported six neuroprotective decursinol derivatives, coumarins from Angelica … of decursinol derivatives, we investigated the neuroprotective effects of decursinol and …
Number of citations: 101 onlinelibrary.wiley.com
MH Jung, SH Lee, EM Ahn, YM Lee - Carcinogenesis, 2009 - academic.oup.com
… The pyranocoumarin compounds decursin and decursinol angelate isolated from the … decursinol angelate using in vitro assays and in vivo animal experiments. Decursin and decursinol …
Number of citations: 110 academic.oup.com
C Jiang, J Guo, Z Wang, B Xiao, HJ Lee, EO Lee… - Breast Cancer …, 2007 - Springer
… We recently discovered that the pyranocoumarin compound decursin and its isomer decursinol … We compared these compounds with decursinol to determine their structure-activity …
Number of citations: 93 link.springer.com
KM Kim, JY Jung, SW Hwang, MJ Kim… - Journal of the Korean …, 2009 - koreascience.kr
… The extracted decursin and decursinol angelate were the purity of >95… decursinol angelate were efficiently isolated using recycling HPLC. The purity of isolated decursin and decursinol …
Number of citations: 54 koreascience.kr

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